molecular formula C20H18ClN3OS2 B4142064 2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4142064
M. Wt: 416.0 g/mol
InChI Key: CJOMZVYWPJHKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a 4-chlorophenylthio group and a thienyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienylboronic acid or thienylstannane as the coupling partner.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and phenylthio groups can be oxidized to their corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halide positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other hydrogenation catalysts.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thienyl-Substituted Compounds: Compounds with thienyl groups attached to different core structures.

    Phenylthio-Substituted Compounds: Compounds with phenylthio groups attached to various core structures.

Uniqueness

2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to the combination of its quinazolinone core with both 4-chlorophenylthio and thienyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS2/c21-14-3-5-15(6-4-14)26-9-7-22-20-23-12-16-17(24-20)10-13(11-18(16)25)19-2-1-8-27-19/h1-6,8,12-13H,7,9-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOMZVYWPJHKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCCSC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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